
8-Hydroxymirtazapine, (R)-
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Overview
Description
(-)-8-Hydroxy mirtazapine: is a derivative of mirtazapine, a tetracyclic antidepressant primarily used to treat major depressive disorder. Mirtazapine itself is known for its unique pharmacological profile, which includes antagonism of central presynaptic alpha-2 adrenergic receptors, serotonin 5-HT2 and 5-HT3 receptors, and histamine H1 receptors . The hydroxylation at the 8th position of the mirtazapine molecule potentially alters its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-8-Hydroxy mirtazapine involves multiple steps, starting from the basic mirtazapine structure. One common method includes the hydroxylation of mirtazapine using specific reagents under controlled conditions. For instance, methane sulphonyl chloride can be used in the presence of triethylamine and methylene chloride at low temperatures to introduce the hydroxyl group .
Industrial Production Methods: Industrial production of (-)-8-Hydroxy mirtazapine would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free methods and phase inversion during heat treatment of water and oil have been explored for related compounds .
Chemical Reactions Analysis
Types of Reactions: (-)-8-Hydroxy mirtazapine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent structure.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Pharmacological Profile
8-Hydroxymirtazapine is primarily recognized for its role in the pharmacokinetics of mirtazapine. It is produced through the metabolism of mirtazapine and exhibits distinct pharmacological properties that may contribute to the overall efficacy of mirtazapine as an antidepressant. The compound acts on multiple neurotransmitter systems, including serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety management .
Clinical Applications
1. Major Depressive Disorder:
- 8-Hydroxymirtazapine's primary application is in the treatment of major depressive disorder. It is believed to enhance the antidepressant effects of mirtazapine by modulating serotonergic activity .
2. Substance Use Disorders:
- Emerging evidence suggests that 8-hydroxymirtazapine may play a role in treating substance use disorders (SUDs). Preclinical studies indicate that mirtazapine can reduce withdrawal symptoms and cravings associated with methamphetamine dependence, potentially due to the actions of its metabolites like 8-hydroxymirtazapine . A retrospective study involving HIV-positive patients demonstrated that mirtazapine, and by extension its metabolites, could help maintain sobriety from stimulants like cocaine and methamphetamine .
3. Neuroprotection:
- Recent research has indicated that mirtazapine may exert neuroprotective effects against dopaminergic neurodegeneration, particularly in models of Parkinson's disease. This effect is attributed to the upregulation of neuroprotective factors in astrocytes mediated by 5-HT1A receptors, suggesting a potential therapeutic avenue for neurodegenerative disorders .
Metabolism and Pharmacokinetics
The metabolism of mirtazapine leads to the formation of 8-hydroxymirtazapine, which is further glucuronidated to form 8-hydroxy-mirtazapine glucuronide. Studies have shown that while the plasma concentration of 8-hydroxymirtazapine is relatively low compared to its parent compound, it still plays a significant role in the overall therapeutic effects observed with mirtazapine treatment .
Data Tables
Mechanism of Action
The mechanism of action of (-)-8-Hydroxy mirtazapine is likely similar to that of mirtazapine, involving antagonism of central presynaptic alpha-2 adrenergic receptors, serotonin 5-HT2 and 5-HT3 receptors, and histamine H1 receptors . The hydroxylation at the 8th position may enhance or modify these interactions, potentially leading to different pharmacological effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Mirtazapine: The parent compound, known for its antidepressant effects.
Mianserin: A closely related tetracyclic antidepressant with a similar mechanism of action.
Vortioxetine: Another antidepressant that affects serotonin receptors but with a different pharmacological profile.
Uniqueness: (-)-8-Hydroxy mirtazapine stands out due to the hydroxyl group at the 8th position, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This modification may offer advantages in terms of efficacy, side effect profile, or specific therapeutic applications compared to its parent compound and other similar antidepressants.
Properties
CAS No. |
207517-07-5 |
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Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
(7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol |
InChI |
InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3/t16-/m0/s1 |
InChI Key |
DAWYIZBOUQIVNX-INIZCTEOSA-N |
Isomeric SMILES |
CN1CCN2[C@@H](C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
Origin of Product |
United States |
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